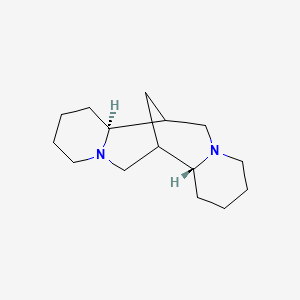
6-Phosphogluconic acid tri(cyclohexylammonium) salt, Grade V
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Phosphogluconic acid tri(cyclohexylammonium) salt, Grade V, is a chemical compound with the molecular formula C24H52N3O10P and a molecular weight of 573.66 g/mol . This compound is a derivative of 6-phosphogluconic acid, which is an intermediate in the pentose phosphate pathway, a crucial metabolic pathway in cells. The tri(cyclohexylammonium) salt form enhances its stability and solubility, making it suitable for various biochemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Phosphogluconic acid tri(cyclohexylammonium) salt typically involves the reaction of 6-phosphogluconic acid with cyclohexylamine. The process can be summarized as follows:
Starting Material: 6-Phosphogluconic acid.
Reagent: Cyclohexylamine.
Reaction Conditions: The reaction is carried out in an aqueous medium at a controlled pH to ensure the formation of the tri(cyclohexylammonium) salt. The mixture is stirred at room temperature until the reaction is complete.
Purification: The product is purified by crystallization or other suitable methods to obtain the desired grade of purity.
Industrial Production Methods: In an industrial setting, the production of 6-Phosphogluconic acid tri(cyclohexylammonium) salt follows similar principles but on a larger scale. The process involves:
Batch or Continuous Reactors: To handle large volumes.
Automated pH Control: To maintain optimal reaction conditions.
Advanced Purification Techniques: Such as chromatography or recrystallization to achieve high purity.
Chemical Reactions Analysis
Types of Reactions: 6-Phosphogluconic acid tri(cyclohexylammonium) salt can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Under specific conditions, it can be reduced to simpler compounds.
Substitution: The cyclohexylammonium groups can be substituted with other amines or functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Like sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Various amines or nucleophiles under controlled pH and temperature conditions.
Major Products:
Oxidation Products: Include various oxidized forms of 6-phosphogluconic acid.
Reduction Products: Simpler sugar phosphates or alcohol derivatives.
Substitution Products: Different amine salts or functionalized derivatives.
Scientific Research Applications
6-Phosphogluconic acid tri(cyclohexylammonium) salt has a wide range of applications in scientific research:
Chemistry:
Analytical Chemistry: Used as a standard or reagent in various assays.
Synthetic Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology:
Metabolic Studies: As a key intermediate in the pentose phosphate pathway, it is used to study cellular metabolism.
Enzyme Assays: To investigate the activity of enzymes involved in the pentose phosphate pathway.
Medicine:
Drug Development: As a potential lead compound or intermediate in the synthesis of pharmaceuticals.
Diagnostic Tools: In the development of assays for metabolic disorders.
Industry:
Biotechnology: Used in the production of biochemicals and biofuels.
Food Industry: As a potential additive or preservative due to its biochemical properties.
Mechanism of Action
The mechanism of action of 6-Phosphogluconic acid tri(cyclohexylammonium) salt involves its role in the pentose phosphate pathway. This pathway is crucial for:
NADPH Production: Essential for reductive biosynthesis and antioxidant defense.
Ribose-5-Phosphate Production: Necessary for nucleotide synthesis.
Molecular Targets and Pathways:
Enzymes: Such as glucose-6-phosphate dehydrogenase and 6-phosphogluconate dehydrogenase.
Pathways: Involved in cellular redox balance and biosynthesis.
Comparison with Similar Compounds
6-Phosphogluconic Acid Sodium Salt: Another salt form with different solubility and stability properties.
D-Gluconate 6-Phosphate: A related compound with similar biochemical roles.
Uniqueness:
Stability: The tri(cyclohexylammonium) salt form offers enhanced stability compared to other salts.
Solubility: Improved solubility in various solvents, making it more versatile for different applications.
Properties
Molecular Formula |
C15H26N2 |
|---|---|
Molecular Weight |
234.38 g/mol |
IUPAC Name |
(2R,10S)-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadecane |
InChI |
InChI=1S/C15H26N2/c1-3-7-16-11-13-9-12(14(16)5-1)10-17-8-4-2-6-15(13)17/h12-15H,1-11H2/t12?,13?,14-,15+ |
InChI Key |
SLRCCWJSBJZJBV-ZMYVRHLSSA-N |
Isomeric SMILES |
C1CCN2CC3CC([C@H]2C1)CN4[C@H]3CCCC4 |
Canonical SMILES |
C1CCN2CC3CC(C2C1)CN4C3CCCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















